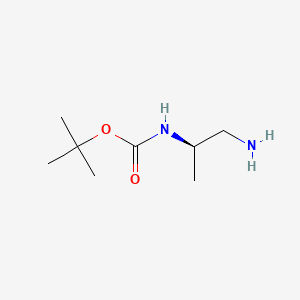

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZBJAAOLPTKP-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662580 | |

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100927-10-4 | |

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS number 100927-10-4

CAS Number: 100927-10-4

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, comprising a primary amine and a Boc-protected secondary amine on a propane backbone with a defined (R)-stereochemistry, make it a valuable intermediate for the asymmetric synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, key applications in drug development, and relevant biological pathways.

Physicochemical and Safety Data

The fundamental properties of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate are summarized below. All data should be confirmed with a supplier's certificate of analysis.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 100927-10-4 | [1] |

| Molecular Formula | C₈H₁₈N₂O₂ | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Appearance | White to off-white solid | General Supplier Data |

| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg | General Supplier Data |

| Density | 1.0 g/cm³ | General Supplier Data |

| Storage Temperature | 2-8°C (Protect from light) | General Supplier Data |

Safety and Handling

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate should be handled in accordance with standard laboratory safety procedures.[2]

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling.

Synthesis and Characterization

The most common route for the synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is the selective mono-N-Boc protection of the less sterically hindered primary amine of (R)-1,2-diaminopropane.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the selective mono-protection of diamines.[3]

Reaction Scheme:

Caption: Synthesis of the target compound.

Materials:

-

(R)-1,2-Diaminopropane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Deionized Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-1,2-diaminopropane (1.0 eq) in a 2:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of dioxane.

-

Add the (Boc)₂O solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Extract the aqueous residue with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0-4.7 | Broad Singlet | 1H | -NH -Boc |

| ~3.6-3.4 | Multiplet | 1H | -CH (CH₃)-NHBoc |

| ~2.8-2.6 | Multiplet | 2H | -CH₂ -NH₂ |

| ~1.6 | Broad Singlet | 2H | -CH₂-NH₂ |

| 1.44 | Singlet | 9H | -C(CH₃ )₃ |

| 1.12 | Doublet | 3H | -CH(CH₃ )-NHBoc |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | Carbonyl (-C =O) |

| ~79.5 | Quaternary Carbon (-C (CH₃)₃) |

| ~48.0 | Methine (-C H(CH₃)-NHBoc) |

| ~45.0 | Methylene (-C H₂-NH₂) |

| ~28.4 | tert-Butyl Methyls (-C(C H₃)₃) |

| ~18.0 | Methyl (-CH(C H₃)-NHBoc) |

Application in Drug Development

The primary utility of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is as a chiral intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its stereospecificity is critical for ensuring the desired pharmacological activity and safety profile of the final drug product.

Key Intermediate for Albiglutide

A notable application is in the synthesis of Albiglutide , a glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes.[6][7] Albiglutide is a biologic drug, a recombinant fusion protein, but its structure incorporates non-natural amino acid linkers for which this carbamate is a precursor. The free primary amine of the carbamate allows for covalent attachment to a peptide backbone or other molecular scaffolds, while the Boc-protected amine can be deprotected at a later synthetic stage for further modification.

General Synthesis Workflow

The use of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate in a multi-step synthesis, such as in peptide modification, typically follows a logical sequence of protection, coupling, and deprotection steps.

Caption: General synthetic workflow.

Biological Context: GLP-1 Signaling Pathway

As a precursor to Albiglutide, the biological relevance of this building block is intrinsically linked to the GLP-1 signaling pathway. Albiglutide functions as a GLP-1 receptor agonist, mimicking the action of the endogenous incretin hormone GLP-1.[3][8]

Mechanism of Action:

-

Binding: Albiglutide binds to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), on the surface of pancreatic β-cells.[9]

-

Signal Transduction: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

Insulin Secretion: PKA activation potentiates glucose-stimulated insulin secretion from the pancreatic β-cells.

-

Glucagon Inhibition: Simultaneously, GLP-1 receptor activation on pancreatic α-cells inhibits the secretion of glucagon, which opposes the action of insulin.

The net effect is a glucose-dependent reduction in blood glucose levels.

Caption: GLP-1 receptor signaling pathway.

Conclusion

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a specialized chiral building block with demonstrated utility in the synthesis of complex pharmaceutical agents like Albiglutide. Its defined stereochemistry and orthogonal protecting group strategy provide a reliable and versatile tool for drug development professionals. The detailed protocols, characterization data, and biological context provided in this guide are intended to support its effective application in research and development settings.

References

- 1. americanelements.com [americanelements.com]

- 2. biosynce.com [biosynce.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary amine and a Boc-protected secondary amine, makes it a versatile intermediate for the synthesis of complex molecules, particularly as a linker in innovative therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in targeted protein degradation.

Chemical and Physical Properties

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a viscous liquid at room temperature, soluble in organic solvents such as ethanol and ether.[1][2] Its key identifying information and physicochemical properties are summarized in the tables below.

Table 1: General Information

| Identifier | Value |

| CAS Number | 100927-10-4[3] |

| Molecular Formula | C₈H₁₈N₂O₂[3] |

| Molecular Weight | 174.24 g/mol |

| Appearance | Liquid[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg | [1][2] |

| Density | 1.0 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 113.3 ± 22.6 °C | [1][2] |

| Refractive Index | 1.454 | [1][2] |

| Melting Point | N/A | [3] |

| pKa (predicted) | 12.19 ± 0.46 | [1][2] |

Synthesis and Characterization

The synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is crucial for its application in drug discovery. A common and effective method involves the selective mono-Boc protection of (R)-1,2-diaminopropane.

Experimental Protocol: Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate

Materials:

-

(R)-1,2-diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve (R)-1,2-diaminopropane (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM.

-

Add the Boc₂O solution dropwise to the cooled (R)-1,2-diaminopropane solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.

Characterization

The structure and purity of the synthesized (R)-tert-Butyl (1-aminopropan-2-yl)carbamate can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), the methyl group (doublet), and the methylene and methine protons of the propane backbone. |

| ¹³C NMR | Resonances corresponding to the carbons of the tert-butyl group, the carbonyl group of the carbamate, and the three carbons of the propane backbone. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amine and carbamate), C=O stretching (carbamate), and C-H stretching. |

Applications in Drug Development: Targeted Protein Degradation

A primary application of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase.[4]

Role in PROTACs

The linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand. The length, flexibility, and chemical nature of the linker are critical for the efficacy of the PROTAC. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate provides a versatile and commonly used three-carbon linker backbone. The free primary amine allows for covalent attachment to either the target-binding moiety or the E3 ligase ligand, while the Boc-protected amine can be deprotected to enable further chemical modifications.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

The experimental workflow for developing a PROTAC using (R)-tert-Butyl (1-aminopropan-2-yl)carbamate as a linker component typically involves a multi-step synthetic process.

Caption: General workflow for PROTAC synthesis using the subject compound.

Conclusion

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a valuable and versatile chiral building block with significant applications in modern drug discovery. Its well-defined chemical properties and its crucial role as a linker in the rapidly evolving field of targeted protein degradation underscore its importance for researchers and scientists in the pharmaceutical industry. The synthetic protocols and characterization data provided in this guide serve as a valuable resource for its effective utilization in the development of novel therapeutics.

References

An In-depth Technical Guide to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, a key building block in modern organic synthesis and pharmaceutical development.

Molecular Structure and Chemical Properties

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate, with the CAS Number 100927-10-4, is a chiral bifunctional molecule. It incorporates a primary amine and a tert-butyloxycarbonyl (Boc)-protected secondary amine. This orthogonal protection scheme allows for selective chemical modifications, making it a valuable reagent in multi-step syntheses. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, while the primary amine serves as a nucleophilic handle for a variety of chemical transformations.

Caption: 2D structure of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O₂ | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 113.3 ± 22.6 °C | [2] |

| Solubility | Soluble in ethanol and ether | [2] |

| pKa (predicted) | 12.19 ± 0.46 | [2] |

| Refractive Index (predicted) | 1.454 | [2] |

Table 2: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | Data for the structurally similar tert-butyl carbamate shows signals at δ 4.70 (br s, 2H, NH₂) and δ 1.45 (s, 9H, C(CH₃)₃) in CDCl₃. For the target molecule, one would expect additional signals corresponding to the propanediamine backbone.[3] |

| ¹³C NMR | For tert-butyl carbamate, characteristic signals appear around δ 156 (C=O), δ 79 (quaternary C of Boc), and δ 28 (CH₃ of Boc).[4] |

| IR Spectroscopy | Expected characteristic peaks would include N-H stretching for the primary amine and the carbamate, C=O stretching for the carbamate, and C-H stretching for the alkyl groups. |

| Mass Spectrometry | The exact mass is 174.1368 g/mol . The mass spectrum would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺, along with characteristic fragmentation patterns corresponding to the loss of the Boc group or parts of the alkyl chain. |

Experimental Protocols

This protocol is adapted from established methods for the regioselective mono-Boc protection of diamines.[5] The less sterically hindered primary amine of (R)-1,2-diaminopropane is expected to react preferentially with di-tert-butyl dicarbonate.

Workflow for Synthesis

Caption: General workflow for the synthesis of the target compound.

Materials:

-

(R)-1,2-Diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Dissolve (R)-1,2-diaminopropane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (0.95 eq to favor mono-protection) in anhydrous DCM.

-

Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired mono-protected product.

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate can be used as a linker or spacer in SPPS to introduce a primary amine for further functionalization.[6][7] The following is a representative protocol for coupling the linker to a resin-bound peptide.

Workflow for SPPS Application

Caption: Workflow for using the linker in solid-phase synthesis.

Materials:

-

Fmoc-protected peptide bound to a solid support (e.g., Wang or Rink Amide resin)

-

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution in DMF (typically 20%) for Fmoc deprotection

-

Trifluoroacetic acid (TFA) solution in DCM (e.g., 20-50%) for Boc deprotection

Procedure:

-

Fmoc Deprotection: Treat the Fmoc-protected, resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to expose the N-terminal amine. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and then DCM to remove residual piperidine.

-

Coupling Reaction:

-

In a separate vessel, pre-activate (R)-tert-Butyl (1-aminopropan-2-yl)carbamate (3-5 eq) with HBTU (3-5 eq) and DIPEA (6-10 eq) in DMF for 5-10 minutes.

-

Add the activated linker solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Boc Deprotection for Further Functionalization:

-

Treat the resin with a solution of TFA in DCM (e.g., 20%) for 20-30 minutes to remove the Boc protecting group and expose the primary amine of the linker.

-

Wash the resin with DCM, followed by a neutralization step with a solution of DIPEA in DCM.

-

The newly exposed primary amine is now ready for subsequent coupling with another molecule (e.g., a fluorescent label, a drug molecule, or another peptide).

-

Applications in Drug Development

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate and similar chiral diamine building blocks are crucial in the synthesis of complex pharmaceutical agents. Its stereocenter and orthogonally protected amines allow for precise control over the final molecular architecture. It is a valuable component for:

-

Synthesis of Chiral Ligands: Used in the development of catalysts for asymmetric synthesis.

-

Peptide Mimetics: Incorporation into peptide structures to enhance stability or biological activity.

-

Linkers in PROTACs and ADCs: The diamine structure serves as a versatile linker to connect a targeting moiety to an effector molecule, such as in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).[8]

References

- 1. americanelements.com [americanelements.com]

- 2. biosynce.com [biosynce.com]

- 3. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 4. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. calpaclab.com [calpaclab.com]

Spectroscopic and Methodological Analysis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate. These predictions are derived from the analysis of its structural features and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.8 | m | 1H | CH |

| ~2.8 - 3.0 | m | 2H | CH₂ |

| ~1.45 | s | 9H | C(CH₃)₃ |

| ~1.2 - 1.4 | br s | 3H | NH₂, NH |

| ~1.15 | d | 3H | CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Multiplicity: s = singlet, d = doublet, m = multiplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C=O (carbamate) |

| ~79 | C(CH₃)₃ |

| ~50 | CH |

| ~45 | CH₂ |

| ~28.5 | C(CH₃)₃ |

| ~18 | CH₃ |

Solvent: CDCl₃. Decoupled spectrum.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium, Broad | N-H stretch (amine, carbamate) |

| ~2970 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (carbamate) |

| ~1250, ~1170 | Strong | C-O stretch (carbamate) |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 175.14 | [M+H]⁺ |

| 119.10 | [M+H - C₄H₈]⁺ |

| 101.09 | [M+H - C₄H₉O]⁺ |

| 75.08 | [M+H - Boc]⁺ |

| 58.07 | [CH₃CH(NH₂)CH₂]⁺ |

Method: Electrospray Ionization (ESI), positive ion mode.

Experimental Protocols

The following sections detail standardized protocols for the acquisition of spectroscopic data for small organic molecules like (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a stable and high lock level.[1]

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence and set a relaxation delay (e.g., 1-2 seconds).

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.[2]

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 or more) to obtain a spectrum with adequate signal-to-noise.[1]

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. In the absence of TMS, the residual solvent peak can be used as a reference.[4]

-

Perform baseline correction to obtain a flat baseline.

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol

-

Sample Preparation: As (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is expected to be a liquid or a low-melting solid, the ATR method is highly suitable. Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[5][6]

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

-

-

Data Acquisition:

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.[5]

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Electrospray Ionization (ESI)-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.[7]

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system or a direct infusion pump.

-

Set the ESI source parameters, including the capillary voltage (typically 2-6 kV), nebulizing gas flow rate, and drying gas temperature, to achieve a stable spray.[7]

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or LC elution.

-

Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

-

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions.

-

High-resolution mass spectrometry can be used to determine the elemental composition of the ions.[8]

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis processes.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between techniques and derived information.

References

- 1. benchchem.com [benchchem.com]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Characterization of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and characterizing the structure of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, a key chiral building block in pharmaceutical synthesis. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to support researchers in quality control and drug development.

Physicochemical Properties

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a white to off-white solid. Its chemical structure and key properties are summarized below.

| Property | Value |

| CAS Number | 100927-10-4 |

| Molecular Formula | C₈H₁₈N₂O₂ |

| Molecular Weight | 174.24 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95%[1], >97%[2] |

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate and quantifying any non-volatile impurities. A typical reversed-phase HPLC method is outlined below.

Table 2: HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |

| Gradient | 0-20 min: 5-95% B20-25 min: 95% B25-26 min: 95-5% B26-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in initial mobile phase composition |

Chiral HPLC for Enantiomeric Purity

The enantiomeric excess of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a critical quality attribute. This is determined using a chiral stationary phase (CSP).

Table 3: Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak series) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detector | UV at 210 nm |

| Sample Preparation | 1 mg/mL in mobile phase |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule.

Table 4: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | br s | 1H | NH |

| ~3.5 | m | 1H | CH |

| ~2.8 | m | 2H | CH₂ |

| ~1.44 | s | 9H | C(CH₃)₃ |

| ~1.1 | d | 3H | CH₃ |

| ~1.3 | br s | 2H | NH₂ |

Table 5: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O |

| ~79.0 | C(CH₃)₃ |

| ~48.0 | CH |

| ~45.0 | CH₂ |

| ~28.4 | C(CH₃)₃ |

| ~18.0 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique.

Table 6: ESI-MS Data

| Parameter | Expected Value |

| Ionization Mode | Positive |

| [M+H]⁺ | 175.14 |

| Common Fragments | 119.1 (loss of isobutylene), 75.1 (loss of Boc group) |

Potential Impurities

Understanding potential impurities is crucial for developing robust analytical methods. Impurities may arise from the starting materials, by-products of the synthesis, or degradation.

-

Starting materials: Unreacted (R)-1,2-diaminopropane.

-

By-products: Di-Boc protected (R)-1,2-diaminopropane.

-

Enantiomeric impurity: (S)-tert-Butyl (1-aminopropan-2-yl)carbamate.

Experimental Protocols

HPLC Purity Method

-

Sample Preparation: Accurately weigh approximately 10 mg of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate and dissolve it in 10 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to obtain a 1 mg/mL solution.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.

-

Chromatographic Conditions: Set the instrument parameters as detailed in Table 2.

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse programs.

-

Data Processing: Process the spectra and assign the peaks based on chemical shifts, multiplicities, and integration, comparing them to the expected values in Tables 4 and 5.

Visualizations

Caption: Analytical workflow for the characterization of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.

References

Navigating the Safe Handling of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. Due to its specific stereochemistry and reactive functional groups, a thorough understanding of its safety and handling is paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview of the available safety data, recommended handling procedures, and emergency protocols.

Disclaimer: Specific safety and toxicological data for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is limited. The following information is compiled from data on structurally similar compounds and general safety principles for handling Boc-protected diamines. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before handling this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.

| Property | Value |

| Chemical Formula | C₈H₁₈N₂O₂ |

| Molecular Weight | 174.24 g/mol |

| CAS Number | 100927-10-4 |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | 263.7±23.0 °C at 760 mmHg |

| Density | 1.0±0.1 g/cm³ |

| Solubility | Soluble in organic solvents such as ethanol and ether. |

| Flash Point | 113.3±22.6 °C |

| Acidity (pKa) | 12.19±0.46 (Predicted) |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

It is prudent to handle (R)-tert-Butyl (1-aminopropan-2-yl)carbamate as a compound that can cause serious eye irritation and respiratory irritation. Skin irritation is also a potential hazard.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy should be implemented before handling this compound.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. |

| Eye Protection | Chemical safety goggles. | To protect against splashes and eye irritation. |

| Skin and Body Protection | Laboratory coat. | To protect clothing and skin from accidental splashes. |

| Respiratory Protection | Use in a well-ventilated chemical fume hood. | To prevent inhalation of vapors and potential respiratory irritation. |

Handling Procedures

-

Engineering Controls: All manipulations of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Dispensing: When transferring the compound, use appropriate tools (e.g., spatula, pipette) to avoid generating dust or aerosols.

-

Reaction Setup: Ensure all glassware is properly secured and reaction setups are assembled in a way that minimizes the risk of spills or breakage. Boc-protected amines can be sensitive to strong acids and high temperatures, which can lead to deprotection and the release of isobutylene and carbon dioxide[2].

Storage

Proper storage is essential to maintain the integrity and stability of the compound.

| Storage Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To prevent thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen). | To prevent reaction with atmospheric components. |

| Container | Keep container tightly sealed. | To prevent contamination and exposure to moisture. |

| Incompatible Materials | Store away from strong oxidizing agents and strong acids. | To avoid vigorous reactions and degradation. |

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for proper disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Notify the appropriate emergency response team.

Waste Disposal

All waste containing (R)-tert-Butyl (1-aminopropan-2-yl)carbamate should be considered hazardous. Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate from procurement to disposal.

References

A Technical Guide to (R)-tert-Butyl (1-aminopropan-2-yl)carbamate: Commercial Availability, Quality Control, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral building block, (R)-tert-Butyl (1-aminopropan-2-yl)carbamate (CAS: 100927-10-4). This versatile compound is a valuable intermediate in organic synthesis, particularly for the development of novel therapeutics. This document details its commercial availability, physicochemical properties, a representative synthesis protocol, and logical workflows for its quality control and application.

Introduction and Applications

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a mono-Boc-protected derivative of (R)-1,2-diaminopropane. The presence of a free primary amine and a protected secondary amine in a chiral scaffold makes it a crucial starting material in asymmetric synthesis.[1] The tert-butyloxycarbonyl (Boc) protecting group is stable under various conditions but can be readily removed under acidic conditions, allowing for sequential and site-selective functionalization.

Its primary applications are in the pharmaceutical and life sciences industries, where it serves as a key intermediate for synthesizing more complex molecules, including:

-

Peptide and amino acid ester derivatives.[2]

-

Potent enzyme inhibitors, such as benzothiophene inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[1]

-

Various drug precursors and candidates in drug discovery pipelines.[2]

The carbamate functional group is a common structural motif in many approved therapeutic agents, valued for its chemical stability and ability to act as a peptide bond surrogate.[1]

Commercial Availability

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is readily available from several fine chemical suppliers. The material is typically supplied for research and development purposes, with quantities ranging from milligrams to kilograms.[2]

| Supplier | CAS Number | Stated Purity | Availability |

| AK Scientific, Inc.[3] | 100927-10-4 | ≥ 98% | 250 mg to 25 g |

| American Elements[4] | 100927-10-4 | Can be supplied in high and ultra-high purity forms (99%+) | Research and bulk quantities |

| BIOSYNCE[2] | 100927-10-4 | > 97% | Gram to multi-kilogram scale |

| Santa Cruz Biotechnology[5] | 100927-10-4 | Not specified (For Research Use Only) | Standard catalog sizes |

| Key Organics[6] | 100927-10-4 | ≥ 98% | 100 mg to 5 g |

Physicochemical and Quality Parameters

Ensuring the quality of chiral building blocks is critical for successful and reproducible synthesis. The key parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O₂ | [5] |

| Molecular Weight | 174.24 g/mol | [5] |

| CAS Number | 100927-10-4 | [3] |

| Appearance | Solid | [3] |

| Purity (Typical) | ≥ 97-98% | [2][3] |

| Enantiomeric Excess (e.e.) | Typically >98% (User must verify with supplier) | Standard for chiral building blocks |

| Storage | Store long-term in a cool, dry place | [3] |

Quality Control and Synthetic Workflows

The utility of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate as a chiral building block is contingent on its chemical purity and, most importantly, its enantiomeric integrity.[1] A rigorous quality control workflow is essential before its use in synthesis.

Caption: Quality Control Workflow for Chiral Building Blocks.

The synthesis of this compound relies on the selective mono-protection of one of the two amine groups in the starting material, (R)-1,2-diaminopropane. A common and effective strategy involves the in-situ generation of a mono-ammonium salt, which deactivates one amine towards the protecting agent.[7]

Caption: General Synthetic Pathway.

Experimental Protocols

The following protocols are adapted from established methods for the selective mono-Boc protection of diamines and the determination of enantiomeric excess.[8][9]

Synthesis: Selective Mono-Boc Protection of (R)-1,2-Diaminopropane[8]

This procedure is based on a general method for the mono-Boc protection of diamines via in-situ mono-hydrochloride salt formation.

Materials:

-

(R)-1,2-Diaminopropane

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated or as a solution in MeOH

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of methanolic HCl by carefully adding 1.0 molar equivalent of HCl to cooled (0 °C) anhydrous methanol.

-

In a separate flask, dissolve (R)-1,2-diaminopropane (1.0 equiv) in methanol.

-

Cool the diamine solution to 0 °C in an ice bath and slowly add the prepared methanolic HCl solution (1.0 equiv) with stirring.

-

Stir the mixture for 15-30 minutes at room temperature to ensure equilibrium of the mono-salt formation.

-

Add a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol to the reaction mixture.

-

Allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water to the residue and wash with a non-polar solvent like diethyl ether or hexanes to remove any di-Boc protected byproduct.

-

Adjust the pH of the aqueous layer to >12 by adding 2 M NaOH solution.

-

Extract the product from the basic aqueous layer into a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified further by column chromatography on silica gel if necessary.

Quality Control: Determination of Enantiomeric Excess by Chiral HPLC[9]

Objective: To separate and quantify the (R)- and (S)-enantiomers to determine the enantiomeric excess (e.e.) of the product.

Materials & Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., acetylated β-cyclodextrin based column).

-

HPLC-grade mobile phase solvents (e.g., phosphate buffer, acetonitrile, methanol).

-

Sample of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.

-

Racemic standard (if available) for method development.

Procedure:

-

Method Development: Develop a suitable separation method. A typical starting point for chiral amines on a cyclodextrin column in reversed-phase mode would be an isocratic elution with a mobile phase consisting of a mixture of aqueous phosphate buffer (e.g., 20 mM, pH 3.0) and an organic modifier like acetonitrile or methanol.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject the prepared sample onto the chiral HPLC system.

-

Data Acquisition: Run the chromatogram and record the UV signal. The two enantiomers should appear as distinct peaks.

-

Peak Integration: Integrate the area of the two enantiomer peaks. Let the peak area for the major enantiomer be A_R and the minor enantiomer be A_S.

-

Calculation: Calculate the enantiomeric excess using the following formula: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100

Conclusion

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a commercially accessible and highly valuable chiral building block for drug discovery and development. Its successful application hinges on the verification of its chemical and enantiomeric purity through robust quality control procedures. The synthetic protocol outlined provides a reliable method for its preparation, enabling researchers to access this key intermediate for the construction of complex, stereochemically defined molecules.

References

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. heraldopenaccess.us [heraldopenaccess.us]

- 3. 100927-10-4 (R)-tert-Butyl (1-aminopropan-2-yl)carbamate AKSci X8533 [aksci.com]

- 4. americanelements.com [americanelements.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

The Indispensable Role of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate , a chiral diamine derivative, has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structural features, comprising a stereochemically defined center and orthogonally protected amino groups, offer synthetic chemists precise control over molecular architecture, a cornerstone of modern drug design. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile chiral intermediate, underscoring its significance in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

Precise analytical characterization is paramount for the successful application of any chiral building block. The following tables summarize the key physicochemical and spectroscopic properties of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 100927-10-4[1][2] |

| Molecular Formula | C₈H₁₈N₂O₂[2] |

| Molecular Weight | 174.24 g/mol [2] |

| Appearance | Liquid |

| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg[1] |

| Density | 1.0 ± 0.1 g/cm³[1] |

| Storage Conditions | 2-8°C (protect from light)[1] |

Table 2: Spectroscopic Data Summary (Predicted/Typical)

| Spectrum Type | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group (doublet), the methine proton, and the methylene protons adjacent to the amino groups. |

| ¹³C NMR (CDCl₃) | Resonances for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the three carbons of the propane backbone. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at approximately m/z 175.14. |

Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate: A Detailed Protocol

The most common and efficient method for the synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate involves the selective mono-Boc protection of the commercially available chiral starting material, (R)-1,2-diaminopropane. This method leverages the differential reactivity of the two amino groups after mono-protonation.

Experimental Protocol: Selective Mono-Boc Protection of (R)-1,2-Diaminopropane

Materials:

-

(R)-1,2-diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (anhydrous)

-

Chlorotrimethylsilane (TMSCl) or Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Mono-protonation of the Diamine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,2-diaminopropane (1.0 equivalent) in anhydrous methanol at 0°C (ice bath). To this solution, add dropwise one equivalent of a suitable acid source, such as chlorotrimethylsilane (which generates HCl in situ) or a standardized solution of HCl in methanol.[3][4] A white precipitate of the mono-hydrochloride salt may form. Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete mono-protonation.[5][6]

-

Boc-Protection: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in methanol. The reaction is typically stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Add water and diethyl ether to the residue. The unreacted diamine and the di-Boc protected by-product will partition into the organic layer. Separate the layers.

-

Wash the aqueous layer with diethyl ether to remove any remaining impurities.[7]

-

Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution to deprotonate the ammonium salt and liberate the free amine of the mono-Boc protected product.[3]

-

Extract the product into dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-tert-Butyl (1-aminopropan-2-yl)carbamate as a liquid.[3]

-

Yields: This procedure typically affords the desired product in good to excellent yields (65-85%).[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target chiral building block.

Applications in Drug Synthesis

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate and its close analogs are pivotal intermediates in the synthesis of several marketed drugs across various therapeutic areas. The chirality and the protected diamine functionality are key to constructing the desired stereochemistry in the final active pharmaceutical ingredient (API).

Case Study 1: Synthesis of Sitagliptin (Januvia®) - A DPP-4 Inhibitor for Type 2 Diabetes

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. One of the key fragments in the synthesis of Sitagliptin is a chiral β-amino acid derivative. While various synthetic routes exist, some rely on chiral amine building blocks to establish the stereocenter.[8][9][10][11][12] The use of a pre-formed chiral diamine synthon simplifies the process and ensures high enantiomeric purity.

Caption: Role of the chiral building block in Sitagliptin synthesis.

Case Study 2: Synthesis of Vildagliptin (Galvus®) - Another DPP-4 Inhibitor

Vildagliptin is another important DPP-4 inhibitor. Its synthesis also involves the coupling of a chiral amine component with a chloroacetylated proline derivative.[13][14][15][16] The use of a chiral building block like (R)-tert-Butyl (1-aminopropan-2-yl)carbamate or a similar chiral amine is crucial for obtaining the desired enantiomer of the final drug.

Caption: Vildagliptin synthesis from key chiral fragments.

Case Study 3: Synthesis of Maraviroc (Selzentry®) - An Antiviral Agent

Maraviroc is a CCR5 receptor antagonist used in the treatment of HIV infection. Its complex structure contains multiple stereocenters, and its synthesis relies on the use of chiral building blocks to control the stereochemistry. Chiral diamines are valuable precursors for constructing key fragments of the Maraviroc molecule.[17][18][19][20][21]

Caption: The role of chiral diamines in the synthesis of Maraviroc.

Conclusion

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile reactivity provide an efficient and reliable means to introduce chirality into complex drug molecules. The examples of Sitagliptin, Vildagliptin, and Maraviroc highlight the broad applicability of this and similar chiral diamine synthons in developing treatments for a range of diseases. As the demand for enantiomerically pure drugs continues to grow, the importance of such meticulously designed chiral building blocks in the drug development pipeline will undoubtedly increase, enabling the creation of safer and more effective medicines.

References

- 1. biosynce.com [biosynce.com]

- 2. americanelements.com [americanelements.com]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [PDF] Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate | Semantic Scholar [semanticscholar.org]

- 12. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. op.niscair.res.in [op.niscair.res.in]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 17. Maraviroc synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Table 3 from An expedient synthesis of maraviroc (UK-427,857) via C-H functionalization. | Semantic Scholar [semanticscholar.org]

- 21. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Boc-Protected Chiral Diamines: Synthesis, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Chiral diamines are indispensable building blocks in modern organic chemistry, particularly in the realm of asymmetric synthesis and pharmaceutical development. Their stereochemically defined structures serve as powerful ligands for metal catalysts and as organocatalysts, enabling the selective synthesis of single enantiomers of therapeutic agents. The strategic use of protecting groups is paramount in multi-step syntheses involving these difunctional molecules. Among these, the tert-butoxycarbonyl (Boc) group is favored for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions. This guide provides an in-depth overview of the synthesis, applications, and experimental protocols for Boc-protected chiral diamines.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis. Its popularity stems from its robustness towards many nucleophilic and basic conditions, as well as its straightforward cleavage under acidic conditions.[1][2][3] In the context of chiral diamines, selective mono-protection with a Boc group is a critical step. This differentiation of the two amine functionalities allows for sequential chemical transformations, where one amine can be modified while the other remains protected. This control is essential for the synthesis of complex molecules, including many pharmaceutical intermediates.[2]

Synthesis of Boc-Protected Chiral Diamines

The synthesis of Boc-protected chiral diamines can be approached in two primary ways: by introducing the Boc group onto a pre-existing chiral diamine or by incorporating the Boc-protected amine during the construction of the chiral scaffold.

Selective Mono-Boc Protection of Chiral Diamines

A significant challenge in working with symmetrical or unsymmetrical diamines is achieving selective mono-protection.[4] Several methods have been developed to address this, with the most common strategy involving the differentiation of the two amine groups by mono-protonation.[4][5]

One efficient "one-pot" protocol involves the in-situ generation of one equivalent of HCl from a reagent like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[4][6] The resulting mono-hydrochloride salt of the diamine has one protonated, non-nucleophilic amine, leaving the other free to react with di-tert-butyl dicarbonate (Boc₂O).[5]

Experimental Protocol: Selective Mono-Boc Protection using in situ HCl Generation [4]

This protocol is a robust and scalable method applicable to a variety of diamines.

Materials:

-

Chiral Diamine (1.0 equiv)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 2N)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

Under an inert atmosphere, dissolve the chiral diamine (1.0 equiv) in anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add chlorotrimethylsilane (1.0 equiv) dropwise. A white precipitate of the mono-hydrochloride salt may form.

-

Allow the reaction mixture to warm to room temperature.

-

Add water (approximately 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.

-

Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.

-

Adjust the aqueous layer to a pH >12 with a 2N NaOH solution to deprotonate the ammonium salt and liberate the mono-Boc protected diamine.

-

Extract the product into dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude mono-Boc protected diamine.

-

The product can be further purified by column chromatography if necessary.

The following diagram illustrates the general workflow for this selective mono-Boc protection.

Caption: Workflow for selective mono-Boc protection of a chiral diamine.

The yields for this method on various diamine substrates are generally good, as summarized in the table below.

| Diamine Substrate | Yield of Mono-Boc Product (%) | Purity (%) | Reference |

| (1R,2R)-Cyclohexane-1,2-diamine | 66 | >99 | [4][6] |

| (1R,2R)-1,2-Diphenylethyl-1,2-diamine | 68 | >99 | [4] |

| 1,2-Diaminopropane | 54 | 93 | [6] |

| 1,3-Diaminopropane | 70 | >99 | [4] |

| 1,4-Diaminobutane | 72 | >99 | [4] |

| 1,5-Diaminopentane | 75 | >99 | [4] |

| 1,6-Diaminohexane | 80 | >99 | [4] |

| 1,7-Diaminoheptane | 73 | >99 | [4] |

| 1,8-Diaminooctane | 76 | >99 | [4] |

| Table 1: Reported yields and purities for the mono-Boc protection of various diamines using the Me₃SiCl method. |

Asymmetric Synthesis of Chiral Diamines

Beyond the protection of existing diamines, numerous methods focus on the asymmetric synthesis of the chiral diamine core itself. These compounds are crucial as they are widely used as chiral auxiliaries, ligands, and organocatalysts.[7] Key strategies include:

-

Ring-opening of aziridines: The catalytic aminolysis of meso-aziridines is a highly efficient method to produce chiral 1,2-diamines.[7]

-

Reductive Coupling and Amination: Methods such as the reductive coupling of imines or the reductive amination of aldehydes provide routes to chiral diamines.[8]

-

Mannich Reactions: Organocatalytic asymmetric Mannich reactions of protected amino ketones with imines can afford chiral 1,2- and 1,4-diamines with excellent yields and enantioselectivities.[9]

-

Iridium-Catalyzed Allylation: A modern approach involves the iridium-catalyzed asymmetric umpolung allylation of α-amino aldimines to construct chiral vicinal diamines.[10]

-

Sequential Catalysis: A combination of palladium-catalyzed asymmetric allylic amination followed by rhodium-catalyzed intramolecular aziridination offers a powerful sequence to access complex, optically active diamines.[11]

Applications in Drug Development and Asymmetric Catalysis

Boc-protected chiral diamines are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals.[2][12] Their primary application lies in their role as precursors to chiral ligands for asymmetric catalysis.

The general principle of their use in metal-catalyzed asymmetric reactions is illustrated below. The mono-Boc-protected diamine is first deprotected and then functionalized, for instance, by N-alkylation or N-arylation, to form a bidentate ligand. This chiral ligand then coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Caption: From Boc-protected diamine to chiral catalyst for asymmetric synthesis.

These catalysts are employed in a wide array of transformations critical to drug development, including:

-

Asymmetric Hydrogenation: Ru-catalyzed enantioselective hydrogenation of ketones to produce chiral alcohols.[12]

-

Asymmetric Transfer Hydrogenation: A key reaction for the synthesis of chiral amines and alcohols.[4]

-

Aldol and Michael Reactions: Formation of carbon-carbon bonds with high stereocontrol.[4]

-

Diels-Alder Cycloadditions: Construction of complex cyclic systems.[12]

The ability to selectively produce one enantiomer of a drug molecule is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral diamine-based catalysts provide an efficient means to achieve this stereoselectivity, making Boc-protected chiral diamines highly valuable starting materials in the pharmaceutical industry.[12]

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. benchchem.com [benchchem.com]

- 6. redalyc.org [redalyc.org]

- 7. rua.ua.es [rua.ua.es]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of (R)-1,2-diaminopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

(R)-1,2-diaminopropane, a chiral diamine, serves as a critical building block in medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutic agents, chiral ligands for asymmetric catalysis, and functional materials. This technical guide provides a comprehensive overview of the synthesis of (R)-1,2-diaminopropane derivatives, including detailed experimental protocols, quantitative data, and visualization of key synthetic pathways.

Core Synthesis and Chiral Resolution

The industrial synthesis of 1,2-diaminopropane typically begins with the ammonolysis of 1,2-dichloropropane, yielding a racemic mixture of the chiral diamine.[1] The separation of the (R) and (S) enantiomers is a crucial subsequent step, most commonly achieved through classical resolution. This process involves the formation of diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Following isolation, the desired enantiomer is liberated by treatment with a base, such as sodium hydroxide.[1]

Key Derivatives and Their Synthesis

(R)-1,2-diaminopropane is a versatile precursor for a wide array of derivatives, including Schiff bases, N-alkylated compounds, sulfonamides, and bis-amides. These derivatives often exhibit unique biological activities and catalytic properties.

Schiff Base Derivatives

Schiff bases, formed by the condensation of the primary amino groups of (R)-1,2-diaminopropane with aldehydes or ketones, are particularly important as ligands in coordination chemistry.[2][3] These reactions are often straightforward, proceeding with high yields.

Table 1: Synthesis of a Chiral Schiff Base Derivative

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| (R)-1,2-Diaminopropane | 3,5-di-tert-butylsalicylaldehyde | (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine | ~90% | [4] |

N-Alkylated Derivatives

N-alkylation of (R)-1,2-diaminopropane can be achieved through various methods, including reductive amination. This approach allows for the introduction of a wide range of alkyl groups, leading to derivatives with tailored steric and electronic properties.

Sulfonamide Derivatives

Sulfonamides are a significant class of compounds in medicinal chemistry, known for a broad spectrum of biological activities.[5] The reaction of (R)-1,2-diaminopropane with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamide derivatives.

Bis-Amide Derivatives

The reaction of (R)-1,2-diaminopropane with carboxylic acids or their derivatives, such as acyl chlorides, results in the formation of bis-amide derivatives. These compounds have applications in materials science and as intermediates in organic synthesis. The Ugi reaction, a multi-component reaction, offers an efficient route to novel bis-amides.[6] Published studies on the condensation of diamines with cyanopyridines have reported the synthesis of bis-amidine derivatives in "good yields".[7]

Experimental Protocols

Protocol 1: Synthesis of (R)-N,N'-bis(3,5-di-tert-butylsalicyliden)-1,2-propanediamine[4]

Materials:

-

(R)-1,2-Diaminopropane

-

3,5-di-tert-butylsalicylaldehyde

-

Absolute Ethanol

Procedure:

-

Prepare a solution of (R)-1,2-diaminopropane (1.0 mmol) in absolute ethanol (20 mL).

-

In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 mmol) in absolute ethanol (30 mL).

-

Slowly add the (R)-1,2-diaminopropane solution to the stirred solution of 3,5-di-tert-butylsalicylaldehyde.

-

Heat the resulting mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature to allow for the formation of a yellow precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: General Procedure for Mono-Boc Protection of a Diamine[8]

Materials:

-

Diamine (e.g., (R)-1,2-diaminopropane)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Methanol

-

Hydrochloric acid (generated in situ from Me₃SiCl or SOCl₂)

-

Sodium hydroxide solution (2N)

-

Dichloromethane

Procedure:

-

Dissolve the diamine in methanol.

-

Add a source of HCl (e.g., Me₃SiCl or SOCl₂) to form the monoprotonated diamine hydrochloride salt in situ.

-

Add one equivalent of (Boc)₂O to the reaction mixture.

-

Stir the reaction at room temperature.

-

Upon completion, neutralize the reaction mixture with 2N NaOH.

-

Extract the product with dichloromethane.

-

Dry the organic layer and concentrate under reduced pressure to obtain the mono-Boc protected diamine.

Applications in Asymmetric Catalysis

Derivatives of (R)-1,2-diaminopropane are widely used as chiral ligands in asymmetric catalysis, particularly in the hydrogenation of ketones. The chiral environment created by these ligands around a metal center enables high stereocontrol in the formation of the product.

Table 2: Performance of (R)-1,2-Diaminopropane-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone

| Diphosphine Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

| (S)-TolBINAP | >98 | 85 | (R) |

Biological Significance and Signaling Pathways

Derivatives of (R)-1,2-diaminopropane have shown promise in various biological applications, including as enzyme inhibitors and modulators of G protein-coupled receptors (GPCRs).

Enzyme Inhibition

Schiff base derivatives, in particular, have been investigated as inhibitors of various enzymes. For instance, certain Schiff bases and their metal complexes have demonstrated potent inhibitory activity against urease, an enzyme implicated in various pathological conditions.[8]

Modulation of GPCR Signaling

The structural diversity of (R)-1,2-diaminopropane derivatives makes them attractive candidates for modulating the activity of GPCRs, a large family of cell surface receptors involved in numerous physiological processes. Amiloride and its derivatives, which share structural similarities with certain diamine derivatives, are known allosteric modulators of several GPCRs, including adenosine, adrenergic, and dopamine receptors.[9][10] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering a mechanism for fine-tuning receptor signaling. This can involve either enhancing (positive allosteric modulation) or diminishing (negative allosteric modulation) the receptor's response to its natural ligand.

Visualizations of Synthetic and Signaling Pathways

Caption: Synthetic workflow for Schiff base derivatives.

Caption: Allosteric modulation of GPCR signaling.

References

- 1. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. jsirjournal.com [jsirjournal.com]

- 6. Synthesis of Bis-Amides Employing a Plant-Derived Triterpenoid as Component in the Ugi Reaction [mdpi.com]

- 7. Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Schiff bases and their metal complexes as urease inhibitors - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]